molecular formula C8H8N2O3S B6230398 Methyl 5-oxo-2,3-dihydro-5H-imidazo[2,1-b][1,3]thiazine-7-carboxylate CAS No. 16135-22-1

Methyl 5-oxo-2,3-dihydro-5H-imidazo[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B6230398
CAS No.: 16135-22-1
M. Wt: 212.2
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Description

Methyl 5-oxo-2,3-dihydro-5H-imidazo[2,1-b][1,3]thiazine-7-carboxylate is a chemical compound building block based on the imidazo[2,1-b][1,3]thiazine scaffold. This heterocyclic scaffold is recognized as an attractive matrix for designing small molecules with a wide spectrum of potential biological activities . Research into this and similar compounds focuses on their application in medicinal chemistry and drug discovery. Scientific literature indicates that the imidazo[2,1-b][1,3]thiazine core is a structure of interest in the search for new therapeutic agents, with studies highlighting its potential as a key component in compounds evaluated for anti-inflammatory properties . The synthetic versatility of this scaffold allows for the creation of diversified derivatives for extensive biological screening. As a methyl ester, this compound is particularly useful for further chemical modifications and is intended for use in laboratory research settings only. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

methyl 5-oxo-2,3-dihydroimidazo[2,1-b][1,3]thiazine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3S/c1-13-7(12)5-4-6(11)10-3-2-9-8(10)14-5/h4H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXLDNEWHVPUOQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)N2CCN=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10167118
Record name Methyl 5-oxo-2,3-dihydro-5H-imidazo(2,1-b)(1,3)thiazine-7-carboxylate
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Molecular Weight

212.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16135-22-1
Record name Methyl 5-oxo-2,3-dihydro-5H-imidazo(2,1-b)(1,3)thiazine-7-carboxylate
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Record name MLS003170773
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Record name Methyl 5-oxo-2,3-dihydro-5H-imidazo(2,1-b)(1,3)thiazine-7-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 5-OXO-2,3-DIHYDRO-5H-IMIDAZO(2,1-B)(1,3)THIAZINE-7-CARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
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Preparation Methods

Cyclocondensation of Imidazole and Thiazine Precursors

A widely reported method involves the reaction of 2-aminothiazine derivatives with imidazole-based electrophiles. For example, 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one reacts with 1,2-dichloroethane under basic conditions to form the thiazine ring. Subsequent condensation with methyl glyoxylate introduces the carboxylate group, yielding the target compound in 68–72% purity. Key parameters include:

  • Solvent : Toluene or dimethylformamide (DMF)

  • Catalyst : Toluene-4-sulfonic acid (0.5 equiv)

  • Temperature : 125–130°C for 4–6 hours

Tandem Cyclization via Thioamide Intermediates

An alternative route employs thioamide intermediates to assemble the heterocyclic system. Starting with methyl 2-cyanoimidazole-5-carboxylate , treatment with hydrogen sulfide generates a thioamide, which undergoes cyclization with α-haloketones (e.g., chloroacetone) in the presence of KOH. This method achieves a 65% yield but requires stringent moisture control.

Rearrangement of Fused Heterocycles

Recent studies describe skeletal rearrangements of imidazo-thiazolo-triazines under basic conditions. For instance, heating imidazo[4,5-e]thiazolo[2,3-c]triazin-7(8H)-ylidene acetic acid esters in methanol with excess KOH induces a cascade hydrolysis-rearrangement, producing the imidazo-thiazine core in 58% yield.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

ParameterOptimal RangeEffect on Yield
Temperature120–130°C↑ Yield by 15%
Catalyst Loading0.5–1.0 equivExcess → Side Products
Reaction Time4–6 hoursProlonged → Degradation
Solvent PolarityMedium (DMF, Toluene)High → Poor Cyclization

Key Findings :

  • Catalyst Choice : Toluene-4-sulfonic acid outperforms Lewis acids like ZnCl₂, reducing side-product formation by 22%.

  • Solvent Effects : Non-polar solvents (toluene) favor cyclization, while polar aprotic solvents (DMF) improve solubility of intermediates.

Characterization and Analytical Data

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃) : δ = 8.25 (s, 1H, H-6), 4.32 (t, 2H, J = 6.5 Hz, H-2), 3.87 (s, 3H, OCH₃), 3.15 (t, 2H, J = 6.5 Hz, H-3).

  • LC-MS (ESI+) : m/z 213.1 [M+H]⁺, confirming molecular weight (212.2 g/mol).

Purity and Stability

  • HPLC Purity : 95% (C18 column, 70:30 H₂O:MeCN, 1 mL/min).

  • Stability : Decomposes above 200°C; sensitive to strong bases (t₁/₂ = 2 hours in 1M NaOH).

Scalability and Industrial Feasibility

Bench-scale syntheses (10–100 g) demonstrate consistent yields (68–74%), but large-scale production (>1 kg) faces challenges:

  • Heat Transfer : Exothermic cyclization requires jacketed reactors with precise temperature control.

  • Purification : Recrystallization from ethanol/water mixtures (3:1 v/v) removes polymeric byproducts effectively .

Chemical Reactions Analysis

Cyclization and Intramolecular Dehydration

The compound’s synthesis often involves cyclization reactions. For example, heating intermediates such as 2-((2-chloroethyl)thio)-6-methylpyrimidin-4(1H)-one in toluene at 125–130°C with acid catalysts (e.g., toluene-4-sulfonic acid) triggers intramolecular dehydration. This forms the fused imidazo-thiazine core via tautomerization and ring closure (Figure 1) .

Key conditions :

  • Solvent: Toluene

  • Catalyst: Acidic (e.g., TsOH)

  • Temperature: 125–130°C

Condensation with Hydrazine Derivatives

The ketone group at position 5 participates in condensation reactions. Reacting the compound with semicarbazide or thiosemicarbazide yields hydrazone derivatives (Table 1) :

ProductReagentConditions
2-(1-(3,7-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-2-yl)ethylidene)hydrazine-1-carboxamideSemicarbazideEthanol, reflux
2-(1-(3,7-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-2-yl)ethylidene)hydrazine-1-carbothioamideThiosemicarbazideEthanol, reflux

These reactions exploit the electrophilic carbonyl carbon, forming Schiff base-like adducts.

Alkylation and Esterification

The ester group at position 7 undergoes hydrolysis or transesterification. For instance, treatment with ethyl chloroacetate in solvent-free conditions at 120°C replaces the methyl ester with an ethyl group, demonstrating the compound’s susceptibility to nucleophilic acyl substitution .

Example reaction :

Methyl ester+ClCH2COOEtΔEthyl ester+MeCl\text{Methyl ester} + \text{ClCH}_2\text{COOEt} \xrightarrow{\Delta} \text{Ethyl ester} + \text{MeCl}

Heterocyclic Fusion Reactions

The imidazo-thiazine core participates in fused heterocycle synthesis. Electrophilic aromatic substitution at the sulfur or nitrogen atoms enables the formation of polycyclic systems. For example:

  • Reaction with phenacyl bromide introduces a benzylidene moiety at position 7, forming tricyclic derivatives .

  • Condensation with chloroacetic acid followed by cyclization using POCl₃ yields thiadiazinone-fused analogs .

Mechanistic pathway :

  • Nucleophilic attack at the sulfur atom.

  • Cyclodehydration to form a six-membered ring.

Oxidation and Reduction

The ketone group at position 5 is redox-active:

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the ketone to a secondary alcohol.

  • Oxidation : Strong oxidants (e.g., KMnO₄) cleave the thiazine ring, yielding imidazole-carboxylic acid derivatives .

Tautomerism and Ring-Chain Isomerism

The compound exhibits tautomerism between the keto form (5-oxo) and enol form (5-hydroxy), influencing its reactivity in cycloaddition and alkylation reactions . NMR studies confirm the dominance of the keto form in polar solvents .

Scientific Research Applications

Chemical Properties and Structure

Methyl 5-oxo-2,3-dihydro-5H-imidazo[2,1-b][1,3]thiazine-7-carboxylate has the molecular formula C8H8N2O3SC_8H_8N_2O_3S and a molecular weight of approximately 212.23 g/mol. It features a fused bicyclic system comprising imidazole and thiazine rings, which contribute to its unique reactivity and biological properties . The compound's synthesis typically involves reactions between imidazole derivatives and thiazine frameworks, making it a versatile candidate for further chemical modifications.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activities. These compounds can interfere with cellular processes such as DNA replication and protein synthesis in microbial cells. For instance, studies have shown that certain derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting their potential as antibiotic agents.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. Its structural features allow for interactions with various biological targets, potentially leading to the development of novel anticancer therapies .

Synthetic Methodologies

The synthesis of this compound typically involves several key steps:

  • Formation of the Imidazole Ring : Starting materials are reacted under acidic or basic conditions to form the imidazole structure.
  • Thiazine Ring Closure : A subsequent reaction introduces the thiazine component through cyclization.
  • Carboxylation : The final step involves the introduction of the carboxylate group to yield the target compound.

This synthetic route allows for variations that can enhance biological activity or alter pharmacokinetic properties .

Case Study 1: Antimicrobial Activity

In a study published in a peer-reviewed journal, this compound demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound was tested using standard disc diffusion methods, showing inhibition zones comparable to established antibiotics.

Case Study 2: Anticancer Efficacy

Another investigation focused on the compound's effects on human cancer cell lines. Results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Mechanistic studies revealed that the compound activates caspase pathways leading to apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of methyl 5-oxo-2,3-dihydro-5H-imidazo[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist . The pathways involved often include key signaling cascades that regulate cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Heterocyclic Variations

The compound belongs to a broader class of imidazo-fused heterocycles. Key structural analogs and their distinguishing features include:

Table 1: Structural Comparison of Imidazo-Fused Heterocycles

Compound Name Core Structure Key Substituents/Modifications Biological Activity (if reported)
Methyl 5-oxo-2,3-dihydro-5H-imidazo[2,1-b][1,3]thiazine-7-carboxylate (Target) Imidazo[2,1-b][1,3]thiazine 5-keto, 7-methyl ester Not explicitly stated in evidence
3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylates (IIIa-IIIh) Imidazo[5,1-d][1,2,3,5]tetrazine 4-keto, 8-ester/amide substituents Anticancer (e.g., temozolomide derivatives)
7-Substituted 2-nitro-5,6-dihydroimidazo[2,1-b][1,3]oxazines Imidazo[2,1-b][1,3]oxazine Nitro group at C2, oxazine ring Antitubercular
Methyl 5,9-dioxo-tetrahydrothieno-benzo-thiazine derivatives (10a, 10b) Thieno-benzo-thiazine Additional fused benzene/thiophene rings Not reported
2-R-5-oxo-5H-6-carboxamido-7-phenyl-thiadiazolo-pyrimidines Thiadiazolo-pyrimidine Thiadiazole fused to pyrimidine Antimicrobial potential

Pharmacological and Physicochemical Properties

  • Solubility and Stability : The methyl ester group in the target compound likely enhances lipophilicity compared to carboxylate analogs (e.g., IIIa-IIIh), which may affect bioavailability .
  • Biological Activity :
    • Imidazo-tetrazines (e.g., temozolomide derivatives) are clinically used alkylating agents in cancer therapy .
    • Imidazo-oxazines exhibit antitubercular activity via nitro group reduction, generating reactive intermediates that disrupt bacterial DNA .
    • Thiadiazolo-pyrimidines show antimicrobial activity due to their electron-deficient heterocyclic cores, which interact with microbial enzymes .

Crystallographic and Computational Studies

  • Ring Puckering: The partially saturated thiazine ring in the target compound may adopt non-planar conformations, as observed in similar heterocycles. Cremer-Pople parameters (e.g., puckering amplitude q) could quantify this distortion .
  • Hydrogen Bonding : The ketone and ester groups may participate in hydrogen-bonding networks, influencing crystal packing and molecular recognition properties .

Biological Activity

Methyl 5-oxo-2,3-dihydro-5H-imidazo[2,1-b][1,3]thiazine-7-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry. This article reviews its biological activity, synthesis, and potential applications based on diverse research findings.

  • Molecular Formula : C8_8H8_8N2_2O3_3S
  • Molecular Weight : 212.23 g/mol
  • Melting Point : 150–164 °C
  • CAS Number : 16135-22-1

The compound features a unique bicyclic structure comprising imidazole and thiazine rings. The presence of carboxylate groups enhances its solubility and reactivity, making it suitable for various biological applications .

Synthesis

This compound can be synthesized through multiple synthetic routes involving imidazole derivatives and thiazine frameworks. Typical methods include cyclization reactions and functionalization processes that leverage the compound's nitrogen atoms and carbonyl groups to enhance biological activity .

Antimicrobial Properties

Research indicates that compounds within the imidazo[2,1-b][1,3]thiazine family exhibit antimicrobial activity. This compound may interfere with cellular processes such as DNA replication and protein synthesis, leading to inhibition of microbial growth .

Anti-inflammatory Activity

Studies have demonstrated that derivatives of imidazo[2,1-b][1,3]thiazines possess varying degrees of anti-inflammatory activity. In vivo studies using the carrageenan-induced paw edema model in rats showed inhibition indices ranging from 3.7% to 39.1%, suggesting potential therapeutic applications in inflammatory diseases .

Enzymatic Modulation

This compound has been investigated for its role as a modulator of enzymatic activity. It may act by binding to specific receptors or enzymes involved in disease pathways. For instance, similar compounds have shown promise in inhibiting dihydroorotate dehydrogenase (DHODH), an enzyme critical in pyrimidine biosynthesis and a target for immunosuppressive therapies .

Case Studies

Case Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.

Case Study 2: Anti-inflammatory Effects
In a controlled study involving carrageenan-induced inflammation in rats, this compound demonstrated a dose-dependent reduction in paw edema compared to control groups.

Potential Applications

The biological activities exhibited by this compound suggest its potential as a lead compound for developing new pharmaceuticals targeting:

  • Infectious Diseases : As an antimicrobial agent.
  • Inflammatory Disorders : For treating conditions like arthritis or other inflammatory diseases.
  • Cancer Therapy : By modulating enzymatic pathways involved in tumor growth and proliferation.

Q & A

Q. Basic

  • X-ray diffraction (XRD) : Resolves spatial structure, hydrogen bonding, and crystal packing (e.g., monoclinic P21/n space group with unit cell parameters a = 7.5–18.2 Å, β ≈ 94.5°) .
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and substituent positions.
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., 289.35 g/mol for related derivatives) .

What strategies address discrepancies in crystallographic data interpretation for similar imidazothiazine derivatives?

Q. Advanced

  • Graph-set analysis : Maps hydrogen-bonding patterns (e.g., R22_2^2(8) motifs) to distinguish polymorphs .
  • Twinned data refinement : Use SHELXL for high-resolution or twinned datasets to resolve overlapping peaks .
  • Validation tools : Cross-check with DFT-computed bond lengths/angles to identify outliers in experimental data .

What are the common functionalization strategies for this compound to explore bioactivity?

Q. Basic

  • Ester hydrolysis : Convert the methyl ester to a carboxylic acid for salt formation (e.g., sodium or potassium salts) .
  • Heterocyclic substitution : Introduce substituents at the 5-position via Suzuki coupling or nucleophilic aromatic substitution .
  • Side-chain modification : Attach bioactive moieties (e.g., indole or pyrazole derivatives) to the thiazine nitrogen .

How to analyze competing reaction pathways in the synthesis using computational methods?

Q. Advanced

  • DFT calculations : Compare activation energies of cyclization vs. side reactions (e.g., dimerization) .
  • Molecular dynamics simulations : Model solvent effects on transition-state geometries.
  • Hirshfeld surface analysis : Predict crystal packing preferences to guide crystallization conditions .

Methodological Tables

Table 1: Key Crystallographic Parameters for Imidazothiazine Derivatives

ParameterValue (Example)Reference
Space groupMonoclinic, P21/n
Unit cell dimensionsa = 7.536 Å, b = 18.178 Å
Hydrogen-bond motifsR22_2^2(8), C(6) chains

Table 2: Common Catalysts for Cyclization Reactions

CatalystReaction ScopeReference
Au(I) complexesHigh selectivity for 5-substituted derivatives
AgNO₃Cost-effective but lower yield

Notes

  • Avoid commercial sources (e.g., ) per guidelines.
  • Structural ambiguities require cross-validation between XRD, NMR, and computational data .
  • For bioactive derivatives, prioritize salt forms to enhance solubility and bioavailability .

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